Velnacrine

Description

Structure

3D Structure

Properties

IUPAC Name |

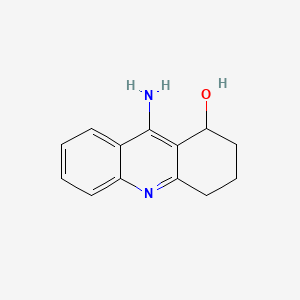

9-amino-1,2,3,4-tetrahydroacridin-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVVITIHAZBPKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046945 | |

| Record name | Velnacrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124027-47-0, 121445-24-7, 121445-26-9 | |

| Record name | Velnacrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124027-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Velnacrine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Velnacrine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Velnacrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124027470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Velnacrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VELNACRINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQL6V4U301 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VELNACRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2P6NV151K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VELNACRINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFN3Z63E2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Velnacrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Velnacrine: A Technical Guide to its Discovery and Historical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velnacrine (1,2,3,4-tetrahydro-9-aminoacridin-1-ol) is a reversible acetylcholinesterase (AChE) inhibitor that was developed as a potential therapeutic agent for Alzheimer's disease. As a hydroxylated derivative of tacrine, the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's, this compound was investigated for its potential to improve cognitive function by increasing the levels of acetylcholine in the brain. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of this compound, with a focus on the quantitative data and experimental methodologies that defined its trajectory.

Discovery and Synthesis

The development of this compound was a direct result of research aimed at improving the therapeutic profile of tacrine, which, despite showing some efficacy, was associated with significant hepatotoxicity. The synthesis of a series of 9-amino-1,2,3,4-tetrahydroacridin-1-ols, including this compound, was reported as part of an effort to identify analogues with a better safety profile.

Synthesis of this compound

The synthesis of this compound and its analogues generally follows established routes for tacrine derivatives. A common approach involves the reaction of an anthranilonitrile with a cyclic ketone. While specific, detailed proprietary synthesis protocols are not fully public, the general chemical synthesis can be outlined.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound exerts its pharmacological effects primarily through the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the concentration and prolongs the duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is particularly relevant in Alzheimer's disease, which is characterized by a deficit in cholinergic neurons.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The in vitro inhibitory activity of this compound on acetylcholinesterase is typically determined using a modification of the Ellman's method. This spectrophotometric assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine.

Principle:

-

Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine.

-

Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.

-

The rate of color formation is measured spectrophotometrically at 412 nm and is proportional to the AChE activity.

General Protocol:

-

Reagents:

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) solution (from electric eel or human erythrocytes)

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution

-

This compound solutions of varying concentrations

-

-

Procedure:

-

In a 96-well microplate, add phosphate buffer, DTNB solution, and the AChE enzyme solution to each well.

-

Add different concentrations of this compound (the inhibitor) to the test wells and a vehicle control (e.g., buffer or DMSO) to the control wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the ATCI substrate to all wells.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test) / Activity of control] x 100

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Clinical Trial Design for Alzheimer's Disease

The clinical development of this compound for Alzheimer's disease involved several double-blind, placebo-controlled studies. The general design of these trials is outlined below.

Key Components of the Clinical Trials:

-

Patient Population: Patients with a diagnosis of probable Alzheimer's disease according to the National Institute of Neurological and Communicative Disorders and Stroke and the Alzheimer's Disease and Related Disorders Association (NINCDS-ADRDA) criteria.[1]

-

Study Design: Double-blind, placebo-controlled, randomized trials. Some studies included a dose-ranging phase to identify responders and their optimal dose.[2][3]

-

Primary Efficacy Measures:

-

Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-cog): A standardized tool to assess cognitive function.

-

Clinician's Global Impression of Change (CGI-C): A clinician's rating of the patient's overall change from baseline.[4]

-

-

Safety Assessments: Monitoring of adverse events, with a particular focus on liver function tests due to the known hepatotoxicity of tacrine.[4]

Quantitative Data

Pharmacokinetic Properties

This compound is rapidly absorbed after oral administration. The pharmacokinetic parameters exhibit dose-related increases in Cmax and AUC. Steady-state levels are typically reached within 2 to 3 days of multiple dosing.[5]

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | Not significantly affected by dosage | [5] |

| Elimination Half-life (t1/2) | Not significantly affected by dosage | [5] |

| Excretion | Approximately 11-30% of the administered dose excreted in the urine | [5] |

Clinical Efficacy in Alzheimer's Disease

Clinical trials demonstrated that this compound produced modest but statistically significant benefits in cognitive function for some patients with Alzheimer's disease.

| Study | Treatment Groups | Duration | Key Efficacy Outcomes | Reference |

| Antuono et al. (1995) | Placebo (n=152), this compound 150 mg/d (n=149), this compound 225 mg/d (n=148) | 24 weeks | ADAS-cog scores deteriorated in the placebo group but not in the this compound groups. This compound 225 mg was superior to 150 mg. Similar findings on the CGI-C. | [4] |

| Zemlan et al. (1996) | This compound responders randomized to best dose (n=153) or placebo (n=156) | 6 weeks | This compound-treated patients scored significantly better on the ADAS-cog than placebo patients (P < 0.001). Patients on the highest dose averaged a 4.1-point improvement from screen values. Significant improvement on CGI-C (P < 0.05). | [2] |

| Zemlan et al. (1996) | Placebo, this compound (30, 75, 150, 225 mg/day) | Dose-ranging followed by 6-week replication | This compound patients scored significantly better on ADAS-cog at weeks 2, 4, and 6. No significant treatment effect on CGI-C in this study. | [3] |

Safety and Tolerability

A significant concern with this compound was the risk of hepatotoxicity, characterized by elevated liver transaminases.

| Study | Adverse Event | Placebo | This compound (150 mg/d) | This compound (225 mg/d) | Reference |

| Antuono et al. (1995) | Treatment stopped due to abnormal liver function tests (≥5x upper limit of normal) | 3% | 30% | 24% | [4] |

| Zemlan et al. (1996) | Asymptomatic elevation in liver transaminases | N/A | 29% (across all doses) | N/A | [2] |

| Zemlan et al. (1996) | Asymptomatic elevation of liver transaminases | N/A | 28% (across all doses) | N/A | [3] |

Other reported adverse events included cholinergic side effects such as diarrhea, nausea, and vomiting.[3]

Historical Development and Discontinuation

This compound showed some promise in early clinical trials, demonstrating a modest improvement in cognitive function in a subset of patients with Alzheimer's disease.[2][6] However, the significant incidence of elevated liver enzymes, a safety concern inherited from its parent compound tacrine, ultimately hampered its development.[2][3][4] The FDA's Peripheral and Central Nervous System Drugs Advisory Committee voted against recommending the approval of this compound. Consequently, further research and development of this compound for the treatment of Alzheimer's disease were discontinued.

Conclusion

The story of this compound's discovery and development is a salient case study in the challenges of drug development for neurodegenerative diseases. While it demonstrated the potential of acetylcholinesterase inhibition as a therapeutic strategy for Alzheimer's disease, its clinical utility was ultimately limited by its safety profile, particularly the risk of hepatotoxicity. The research into this compound and other tacrine analogues, however, paved the way for the development of second-generation acetylcholinesterase inhibitors with improved safety and tolerability, which have since become a mainstay in the symptomatic treatment of Alzheimer's disease.

References

- 1. This compound for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound for the treatment of Alzheimer's disease: a double-blind, placebo-controlled trial. The Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Double-blind placebo-controlled study of this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effectiveness and safety of this compound for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multiple dose pharmacokinetics, safety, and tolerance of this compound (HP 029) in healthy elderly subjects: a potential therapeutic agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacodynamic and early clinical studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Velnacrine: A Technical Guide to its Nomenclature, Properties, and In Vitro Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of velnacrine, a reversible cholinesterase inhibitor. The document details its IUPAC nomenclature and known synonyms, summarizes its physicochemical and pharmacological properties in a tabular format, presents a detailed experimental protocol for its synthesis and a key bioassay, and illustrates its mechanism of action within the cholinergic signaling pathway.

IUPAC Nomenclature and Synonyms

This compound is chemically designated as 9-amino-1,2,3,4-tetrahydroacridin-1-ol according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2] It is also widely known by a variety of synonyms and identifiers, which are crucial for comprehensive literature and database searches.

Known Synonyms and Identifiers:

-

HP 029 free base

-

9-ATHCO[1]

-

Velnacrinum[1]

-

Velnacrina[1]

-

1,2,3,4-tetrahydro-9-aminoacridin-1-ol[2]

-

CAS Numbers: 124027-47-0, 118909-22-1 (Maleate salt)[2]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, encompassing its physicochemical properties and pharmacological activity. This information is essential for its application in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄N₂O | [1][2] |

| Molecular Weight | 214.26 g/mol | [1] |

| XLogP3 | 1.4 | [1] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 214.110613 g/mol | [1] |

| Monoisotopic Mass | 214.110613 g/mol | [1] |

| Topological Polar Surface Area | 59.1 Ų | [1] |

| Heavy Atom Count | 16 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 258 | [1] |

Table 2: Pharmacological and Pharmacokinetic Data

| Parameter | Value | Species | Source |

| IC₅₀ (Acetylcholinesterase) | 3.27 µM | Not Specified | |

| LD₅₀ (Acute Toxicity) | 65 mg/kg | Rat | |

| Elimination Half-life | 1.6 - 6 hours | Human |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a standard protocol for assessing its primary biological activity, the inhibition of acetylcholinesterase.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, adapted from established procedures for tacrine and its analogs. The following protocol outlines a representative synthetic route.

Materials:

-

2-Aminobenzonitrile

-

Cyclohexanone

-

Boron trifluoride diethyl etherate (BF₃·Et₂O)

-

Dry Toluene

-

2 M Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄)

-

Reducing agent (e.g., Sodium borohydride)

-

Appropriate solvents for purification (e.g., ethanol, ethyl acetate)

Procedure:

-

Condensation: To a solution of 2-aminobenzonitrile (1 equivalent) and cyclohexanone (1 equivalent) in dry toluene, slowly add boron trifluoride diethyl etherate (1.2 equivalents) via a syringe.

-

Reflux the mixture for 24 hours.

-

After cooling, decant the toluene.

-

Hydrolysis and Cyclization: Add 2 M NaOH to the residue and reflux for another 24 hours.

-

After cooling, extract the reaction mixture with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the intermediate ketone.

-

Reduction: Dissolve the intermediate ketone in a suitable solvent (e.g., methanol).

-

Add a reducing agent, such as sodium borohydride, portion-wise at 0°C.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent.

-

Dry the combined organic layers and evaporate the solvent.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the inhibitory activity of compounds against acetylcholinesterase.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

This compound (test inhibitor)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add 25 µL of each concentration of the this compound solution.

-

Add 50 µL of the AChE solution to each well.

-

Include a positive control (a known AChE inhibitor) and a negative control (solvent alone).

-

Incubate the plate at 37°C for 15 minutes.

-

Add 50 µL of the DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of the ATCI solution to each well.

-

-

Data Acquisition:

-

Immediately measure the absorbance at 412 nm using a microplate reader.

-

Continue to record the absorbance at regular intervals (e.g., every minute) for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of this compound compared to the negative control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the enzyme acetylcholinesterase (AChE).[2] In a healthy cholinergic synapse, acetylcholine (ACh) is released from the presynaptic neuron, binds to postsynaptic receptors to propagate the nerve signal, and is then rapidly hydrolyzed by AChE in the synaptic cleft. By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine in the synapse, thereby enhancing cholinergic neurotransmission.[3] This mechanism is particularly relevant in conditions characterized by a cholinergic deficit, such as Alzheimer's disease.

Caption: Mechanism of action of this compound in the cholinergic synapse.

References

Velnacrine: A Technical Overview for Drug Development Professionals

For immediate release:

This technical guide provides a comprehensive overview of Velnacrine, a reversible cholinesterase inhibitor. The document is intended for researchers, scientists, and professionals involved in drug development and neuroscience. It covers the fundamental chemical properties, mechanism of action, and historical clinical data related to this compound.

Core Chemical Identifiers

This compound is chemically known as 9-amino-1,2,3,4-tetrahydroacridin-1-ol. Its fundamental identifiers are summarized below.

| Identifier | Value |

| CAS Registry Number | 124027-47-0 |

| Molecular Formula | C₁₃H₁₄N₂O |

| Molecular Weight | 214.26 g/mol |

Mechanism of Action and Cholinergic Signaling

This compound functions as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE and BChE, this compound increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.[1][2] This mechanism was the basis for its investigation as a potential therapeutic agent for Alzheimer's disease, a neurodegenerative disorder characterized by a deficit in cholinergic signaling.[2]

The cholinergic signaling pathway, crucial for cognitive functions such as memory and learning, is initiated by the release of acetylcholine from presynaptic neurons. Acetylcholine then binds to nicotinic and muscarinic receptors on postsynaptic neurons, propagating the nerve impulse. Acetylcholinesterase, present in the synaptic cleft, rapidly terminates this signal by breaking down acetylcholine. This compound's inhibitory action on this enzyme leads to a potentiation of cholinergic signaling.

Clinical Trials and Efficacy in Alzheimer's Disease

This compound underwent several clinical trials to evaluate its safety and efficacy in treating the cognitive symptoms of Alzheimer's disease.

A notable double-blind, placebo-controlled study involved 735 patients with mild-to-severe Alzheimer's.[3] In a six-week dose-replication phase of this study, patients treated with this compound showed a statistically significant improvement in scores on the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-cog) compared to those on placebo (P < 0.001).[3] Patients on the highest dose of this compound averaged a 4.1-point improvement on this scale.[3]

Another study randomized patients to receive a placebo, 150 mg/day of this compound maleate, or 225 mg/day of this compound maleate for 24 weeks. The cognitive scores of the placebo group deteriorated, while those in the this compound groups did not, with the 225 mg/day dose showing more significant effects.

However, a major limiting factor for the clinical use of this compound was the incidence of adverse effects, most notably asymptomatic elevation in liver transaminase levels, which was observed in approximately 29% of patients in one study.[3] Ultimately, the FDA's advisory board voted against recommending approval for this compound, and research into its use as a cognitive enhancer for Alzheimer's disease has not been pursued since the mid-1990s.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

A standard method for determining the in vitro efficacy of cholinesterase inhibitors like this compound is the Ellman's assay. This colorimetric assay quantifies acetylcholinesterase activity.

Materials:

-

Acetylcholinesterase (AChE) solution

-

This compound solution at various concentrations

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATCI)

-

Phosphate buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add 25 µL of a solution of this compound at a specific concentration.

-

Add 50 µL of AChE solution to each well and incubate for 15 minutes at 37°C.

-

To initiate the reaction, add 50 µL of DTNB and 75 µL of ATCI to each well.

-

Immediately measure the absorbance at 405 nm at regular intervals for 10-15 minutes using a microplate reader.

-

The rate of change in absorbance is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to a control without the inhibitor.

-

The IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

- 1. This compound for the treatment of Alzheimer's disease: a double-blind, placebo-controlled trial. The Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Early-Phase Clinical Studies of Velnacrine for Alzheimer's Disease: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Velnacrine (also known as HP 029) is a centrally-acting, reversible acetylcholinesterase (AChE) inhibitor investigated for the symptomatic treatment of Alzheimer's disease (AD). As a hydroxylated derivative of tacrine, its therapeutic rationale was based on the cholinergic hypothesis of AD, which posits that cognitive decline is partly attributable to a deficit in cholinergic neurotransmission. Early-phase clinical trials in the late 1980s and early 1990s aimed to establish the safety, tolerability, pharmacokinetics (PK), and preliminary efficacy of this compound. While initial studies demonstrated modest cognitive benefits in a subset of patients, the development of this compound was ultimately halted due to significant safety concerns, primarily dose-related, reversible hepatotoxicity. This technical guide provides a comprehensive overview of the data and methodologies from these foundational early-phase studies.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the acetylcholinesterase enzyme. By reversibly binding to AChE, this compound prevents the hydrolysis of acetylcholine (ACh), a key neurotransmitter involved in memory and learning. This leads to an increased concentration and prolonged availability of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission at remaining functional neurons.

Figure 1: this compound's Mechanism of Action.

Phase I Clinical Studies: Pharmacokinetics and Safety

Phase I studies were conducted primarily in healthy volunteers, including elderly subjects, to assess the safety, tolerability, and pharmacokinetic profile of this compound.

Experimental Protocols

Pharmacokinetic Analysis: While specific, detailed protocols from the original studies are not fully available in published literature, the methodology for pharmacokinetic analysis would have followed standard industry practices of the time. Blood and urine samples were collected at various time points following single and multiple oral doses of this compound. Plasma concentrations of this compound were likely determined using a validated High-Performance Liquid Chromatography (HPLC) method with either UV or fluorescence detection, a common bioanalytical technique for such compounds. Key pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life) were calculated using non-compartmental analysis.

Safety and Tolerability Monitoring: Safety was assessed through continuous monitoring of adverse events (AEs), physical examinations, vital signs, electrocardiograms (ECGs), and comprehensive laboratory tests (hematology, serum chemistry, and urinalysis). Particular attention was paid to liver function tests (LFTs), including alanine aminotransferase (ALT) and aspartate aminotransferase (AST), due to the known hepatotoxic potential of the parent compound, tacrine.

Data Presentation: Pharmacokinetics in Healthy Elderly Men

A multiple-dose, double-blind, placebo-controlled, ascending-dose study in 56 healthy elderly men provides the most detailed insight into this compound's pharmacokinetics in a relevant population.[1] The study evaluated doses of 25, 50, and 100 mg administered twice daily (BID), and 100 mg three times a day (TID) for 28 days.[1]

Table 1: Summary of Pharmacokinetic Parameters in Healthy Elderly Men

| Parameter | Observation | Citation |

|---|---|---|

| Absorption | Rapidly absorbed following oral administration. | [1] |

| Cmax | Increased as a function of the administered dose. | [1] |

| AUC | Showed dose-related increases. | [1] |

| Tmax | Not significantly affected by increasing doses or multiple dosing. | [1] |

| t1/2 (Half-life) | Not significantly affected by increasing doses or multiple dosing. | [1] |

| Steady State | Reached between days 2 and 3 of multiple dosing with no further accumulation. | [1] |

| Excretion | Approximately 11-30% of the administered dose was excreted in the urine. |[1] |

Note: Specific numerical values for Cmax, AUC, and t1/2 were not presented in a tabular format in the cited literature but were described qualitatively.

Data Presentation: Safety in Healthy Volunteers

Table 2: Safety and Tolerability in Healthy Elderly Men (28-Day Study)

| Dose | Key Findings | Citation |

|---|---|---|

| Up to 100 mg TID | No clinically important changes in safety variables. | [1] |

| Up to 100 mg TID | No evidence of hepatotoxicity (liver enzyme elevation). | [1] |

| 100 mg BID / TID | Gastrointestinal side effects (diarrhea) were the most common adverse events, reported by 9 of 56 subjects. None required treatment discontinuation. |[1] |

Phase II Clinical Studies: Efficacy and Safety in Alzheimer's Disease

Phase II studies were designed to evaluate the preliminary efficacy and further characterize the safety profile of this compound in patients with probable Alzheimer's disease. These were typically multi-center, double-blind, placebo-controlled trials with dose-ranging and dose-replication phases.

Experimental Protocols

Study Design Workflow: A common design involved an initial dose-ranging phase where patients received escalating doses of this compound (e.g., 30, 75, 150, 225 mg/day) to identify individual tolerability and response.[2] Responders, often defined as those showing a minimum improvement on a cognitive scale (e.g., a ≥4 point improvement on ADAS-Cog), would then enter a washout period followed by a randomized, double-blind, dose-replication phase where they received either their best-tolerated dose or a placebo for a defined period (e.g., 6-24 weeks).[2][3]

Figure 2: Phase II Dose-Replication Trial Workflow.

Efficacy Assessment: The primary efficacy measure in most trials was the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-Cog).[2][3] The ADAS-Cog is a standardized tool that evaluates memory, language, and praxis, with higher scores indicating greater impairment. Secondary measures often included the Clinician's Global Impression of Change (CGI-C).[3][4]

Pharmacodynamic Assessment (Cholinesterase Inhibition): While not always a primary endpoint, the degree of cholinesterase inhibition in red blood cells or plasma was measured to confirm the biological activity of this compound. The standard method for this is the Ellman assay, a colorimetric technique. This assay measures the activity of cholinesterase by detecting the product of substrate (acetylthiocholine) hydrolysis, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound measured spectrophotometrically at ~412 nm. The specific parameters of the assay used in the this compound trials are not detailed in the available literature.

Data Presentation: Efficacy

Multiple Phase II trials demonstrated a modest but statistically significant cognitive improvement in patients treated with this compound compared to placebo.

Table 3: Efficacy of this compound in Patients with Alzheimer's Disease (ADAS-Cog)

| Study (N) | Dosing Regimen | Duration | Mean Change from Baseline on ADAS-Cog | Citation |

|---|---|---|---|---|

| Mentane Study Group (N=735 total; N=309 in replication) | 10-75 mg TID (Dose-ranging), then Best Dose Replication | 6 Weeks | -4.1 points improvement for highest dose group (vs. screen value). Statistically significant vs. placebo (p < 0.001). | [3] |

| Zemlan et al., 1996 (N=236) | 30-225 mg/day (Dose-ranging), then Best Dose Replication | 6 Weeks | Statistically significant improvement vs. placebo at 2, 4, and 6 weeks (p < 0.001 at week 6). | [2] |

| Antuono et al., 1995 (N=449) | 150 mg/day or 225 mg/day | 24 Weeks | Scores deteriorated in the placebo group (p < 0.05) but not in this compound groups. 225 mg was superior to 150 mg (p < 0.05). |[4] |

Negative values on the ADAS-Cog indicate cognitive improvement.

Data Presentation: Safety in Alzheimer's Disease Patients

The most significant safety concern that emerged during Phase II trials was hepatotoxicity, manifesting as asymptomatic elevations in liver transaminases. This adverse event was a primary reason for treatment discontinuation and ultimately led to the cessation of the drug's development.

Table 4: Incidence of Key Adverse Events in this compound Phase II Trials

| Adverse Event | Study (N) | This compound Dose | Incidence in this compound Group (%) | Incidence in Placebo Group (%) | Citation |

|---|---|---|---|---|---|

| Elevated Liver Transaminases | Mentane Study Group (N=735) | Up to 225 mg/day | 29% | Not specified | [3] |

| Zemlan et al., 1996 (N=236) | Up to 225 mg/day | 28% | Not specified | [2] | |

| Antuono et al., 1995 (N=449) | 150 mg/day | 30% (stopped treatment) | 3% (stopped treatment) | [4] | |

| Antuono et al., 1995 (N=449) | 225 mg/day | 24% (stopped treatment) | 3% (stopped treatment) | [4] | |

| Diarrhea | Zemlan et al., 1996 (N=236) | Up to 225 mg/day | 14% | Not specified | [2] |

| Nausea | Zemlan et al., 1996 (N=236) | Up to 225 mg/day | 11% | Not specified | [2] |

| Vomiting | Zemlan et al., 1996 (N=236) | Up to 225 mg/day | 5% | Not specified | [2] |

| Skin Rash | Zemlan et al., 1996 (N=236) | Up to 225 mg/day | 8% | Not specified |[2] |

Conclusion and Future Directions

The early-phase clinical development of this compound for Alzheimer's disease followed a logical progression from establishing safety and pharmacokinetics in healthy volunteers to evaluating preliminary efficacy in patients. The studies confirmed the drug's mechanism as a cholinesterase inhibitor and demonstrated a modest, statistically significant benefit on cognitive measures in a subset of AD patients. However, the promising efficacy signals were overshadowed by a significant risk of hepatotoxicity. The high incidence of elevated liver transaminases (affecting 28-30% of patients in major trials) was deemed an unacceptable risk, leading to the discontinuation of its development.[2][3][4] The experience with this compound, much like its predecessor tacrine, highlighted the critical importance of balancing efficacy with safety and informed the development of subsequent, better-tolerated cholinesterase inhibitors for Alzheimer's disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Double-blind placebo-controlled study of this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacodynamic and early clinical studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effectiveness and safety of this compound for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

Velnacrine: An In-Depth Technical Guide to the Primary Active Metabolite of Tacrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of velnacrine, the primary active metabolite of the first-generation acetylcholinesterase inhibitor, tacrine. Tacrine, historically significant as the first centrally acting cholinesterase inhibitor approved for Alzheimer's disease, undergoes extensive first-pass metabolism, primarily yielding this compound (1-hydroxytacrine). This document delineates the metabolic pathway of tacrine, focusing on the pivotal role of cytochrome P450 1A2 (CYP1A2). It presents a comparative analysis of the pharmacological profiles of tacrine and this compound, with a focus on their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Detailed experimental protocols for key assays are provided to facilitate reproducible research. Furthermore, this guide includes a comparative summary of the pharmacokinetic properties and hepatotoxicity of both compounds. Visual diagrams generated using Graphviz are integrated to illustrate the metabolic pathway and experimental workflows, offering a clear and concise understanding of the core concepts.

Introduction

Tacrine (1,2,3,4-tetrahydroacridin-9-amine) was a pioneering therapeutic agent for Alzheimer's disease, acting as a centrally active, reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[1][2]. By inhibiting these enzymes, tacrine increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is known to be deficient in Alzheimer's patients[3]. Despite its therapeutic rationale, the clinical utility of tacrine was hampered by its significant hepatotoxicity and a narrow therapeutic window[4][5].

Subsequent research into the metabolic fate of tacrine revealed that it is extensively metabolized in the liver, primarily through hydroxylation of the benzylic carbon by the cytochrome P450 enzyme CYP1A2[1][6]. This metabolic process yields 1-hydroxytacrine, also known as this compound, which was identified as the major and pharmacologically active metabolite[1][7]. This compound itself is a potent cholinesterase inhibitor and has been the subject of clinical investigation for the treatment of Alzheimer's disease[8][9][10]. This guide provides a detailed examination of this compound as a primary active metabolite of tacrine, offering valuable insights for researchers and professionals in the field of drug development.

Metabolic Pathway of Tacrine to this compound

The biotransformation of tacrine to this compound is a critical aspect of its pharmacology. This metabolic conversion is predominantly mediated by the cytochrome P450 1A2 (CYP1A2) isoenzyme in the liver[7][11][12]. The process involves the hydroxylation of the 1-position of the tetrahydroacridine ring system of tacrine, resulting in the formation of 1-hydroxytacrine (this compound).

Caption: Metabolic conversion of Tacrine to this compound.

Comparative Pharmacological Profile

Both tacrine and its primary metabolite, this compound, exhibit inhibitory activity against key enzymes in cholinergic neurotransmission, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The following table summarizes the available quantitative data on their inhibitory potency, expressed as IC50 values. It is important to note that variations in experimental conditions can influence these values.

| Compound | Target Enzyme | IC50 (nM) | Source |

| Tacrine | Acetylcholinesterase (AChE) | 31 | [13][14] |

| Butyrylcholinesterase (BChE) | 25.6 | [13] | |

| Acetylcholinesterase (AChE) | 109 | [6] | |

| This compound | Acetylcholinesterase (AChE) | Data not available in comparative studies | |

| Butyrylcholinesterase (BChE) | Data not available in comparative studies |

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a widely used spectrophotometric method to determine the in vitro inhibitory activity of compounds against acetylcholinesterase.

Principle: The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine iodide (ATCI). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution (e.g., from human red blood cells)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compounds (Tacrine, this compound) dissolved in a suitable solvent (e.g., DMSO)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM)

-

Acetylthiocholine iodide (ATCI) solution (14 mM)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare all solutions in phosphate buffer (pH 8.0).

-

Assay in 96-well Plate:

-

Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.

-

Add 10 µL of the test compound solution at various concentrations. For the control, add 10 µL of the solvent.

-

Add 10 µL of AChE solution (1 U/mL).

-

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes.

-

Addition of DTNB: Add 10 µL of 10 mM DTNB to each well.

-

Initiation of Reaction: Start the reaction by adding 10 µL of 14 mM ATCI to each well.

-

Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings at regular intervals for a defined period (e.g., 10 minutes).

-

Calculation of Inhibition: The percentage of AChE inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

Caption: Workflow for AChE Inhibition Assay.

In Vitro Metabolism of Tacrine using Human Liver Microsomes

This protocol provides a general framework for studying the CYP1A2-mediated metabolism of tacrine to this compound in vitro.

Principle: Human liver microsomes (HLMs) contain a high concentration of cytochrome P450 enzymes, including CYP1A2. By incubating tacrine with HLMs in the presence of necessary cofactors (NADPH), the metabolic conversion to this compound can be observed and quantified.

Materials:

-

Human Liver Microsomes (HLMs)

-

Tacrine

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Analytical standards for tacrine and this compound

-

LC-MS/MS system for quantification

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLMs, and tacrine at the desired concentration.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow temperature equilibration.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction at each time point by adding a quenching solution, such as cold acetonitrile. This will precipitate the proteins.

-

Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.

-

Quantification: Analyze the concentration of tacrine and the formation of this compound in the supernatant using a validated LC-MS/MS method.

-

Data Analysis: Plot the concentration of this compound formed over time to determine the rate of metabolism.

Comparative Pharmacokinetics and Hepatotoxicity

The pharmacokinetic profiles and potential for liver injury are critical parameters in the evaluation of tacrine and this compound.

| Parameter | Tacrine | This compound |

| Bioavailability (Oral) | Low and variable (~17%) due to extensive first-pass metabolism[15] | Expected to be higher than tacrine if administered directly, bypassing first-pass metabolism of the parent drug. |

| Metabolism | Extensively metabolized, primarily by CYP1A2 to this compound and other metabolites[7][16] | Further metabolized to dihydroxy and conjugated metabolites[13] |

| Elimination Half-life | 2-4 hours[1] | Data not consistently reported, but likely similar to or slightly longer than tacrine. |

| Hepatotoxicity | Associated with a high incidence of elevated liver transaminases[4][5] | Also associated with hepatotoxicity, with a significant percentage of patients in clinical trials showing elevated liver enzymes[17] |

While this compound is an active metabolite, it also appears to contribute to the hepatotoxicity observed with tacrine administration. Cytotoxicity studies in cultured hepatocytes have shown that both tacrine and this compound can induce cellular damage[8]. The exact mechanisms of hepatotoxicity are complex and may involve the formation of reactive metabolites[3].

Conclusion

This compound is unequivocally the primary and pharmacologically active metabolite of tacrine, formed through CYP1A2-mediated hydroxylation. As a potent cholinesterase inhibitor in its own right, this compound contributes significantly to the therapeutic effects observed after tacrine administration. However, it also shares the liability of hepatotoxicity associated with its parent compound. The in-depth understanding of the metabolic pathway from tacrine to this compound, along with their comparative pharmacological and toxicological profiles, is essential for the rational design of safer and more effective second-generation cholinesterase inhibitors for the treatment of Alzheimer's disease and other neurodegenerative disorders. The experimental protocols and data presented in this guide serve as a valuable resource for researchers dedicated to this field.

References

- 1. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 2. Merged Tacrine-Based, Multitarget-Directed Acetylcholinesterase Inhibitors 2015–Present: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity study of tacrine, structurally and pharmacologically related compounds using rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The acute hepatotoxicity of tacrine explained by 1H NMR based metabolomic profiling - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibition of two different cholinesterases by tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxicity of tacrine and this compound metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3.8. In Vitro Acetylcholinesterase Assay [bio-protocol.org]

- 10. Pharmacodynamic and early clinical studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tacrine is not an ideal probe drug for measuring CYP1A2 activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 13. medchemexpress.com [medchemexpress.com]

- 14. cdn.stemcell.com [cdn.stemcell.com]

- 15. Pharmacokinetics of tacrine hydrochloride in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Clinical pharmacokinetics of tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthetic Pathways for Velnacrine Thia-analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for velnacrine thia-analogues, a class of compounds with potential therapeutic applications, particularly in the context of Alzheimer's disease. This compound, a less toxic analogue of tacrine, has been a scaffold for the development of new cholinesterase inhibitors. The replacement of a methylene group in the cyclohexyl ring of this compound with a sulfur atom, creating thiopyranoquinoline structures, has been a key strategy in modifying its pharmacological profile.[1] This guide details the prevalent synthetic methodologies, presents quantitative data for comparative analysis, outlines detailed experimental protocols, and provides visualizations of the reaction pathways.

Core Synthetic Strategy: The Friedländer Annulation

The primary and most versatile method for synthesizing the core structure of this compound thia-analogues is the Friedländer annulation. This reaction involves the condensation of an o-aminoaryl nitrile with a cyclic ketone, typically catalyzed by a Lewis acid or under basic conditions.[2][3] In the context of this compound thia-analogues, the key starting material is a substituted 3-amino-2-cyanothiophene, which upon reaction with a cycloalkanone, yields the desired thieno[2,3-b]quinoline scaffold.[4]

Logical Flow of the Friedländer Synthesis

The following diagram illustrates the general logical workflow for the synthesis of this compound thia-analogues via the Friedländer condensation.

Caption: General workflow for the synthesis of this compound thia-analogues.

Synthetic Pathways and Quantitative Data

Several variations of the Friedländer condensation have been employed to synthesize a range of this compound thia-analogues, including unsubstituted and chlorinated derivatives. The choice of catalyst and reaction conditions can significantly influence the yield of the final product.

Pathway 1: Synthesis of Unsubstituted this compound Thia-analogues

The condensation of 3-amino-2-cyanothiophenes with cycloalkanones is a direct route to the core thia-analogue structure.[4]

Caption: Synthesis of unsubstituted this compound thia-analogues.

Pathway 2: Synthesis of Chlorinated this compound Thia-analogues

The introduction of a chlorine atom at different positions on the aromatic ring can be achieved by using chlorinated o-aminobenzonitriles as starting materials in the Friedländer condensation.[2] This modification has been shown to influence the biological activity of the resulting compounds.[1]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Chlorinated tacrine analogs: Design, synthesis and biological evaluation of their anti-cholinesterase activity as potential treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Protocols for the Chemical Synthesis of Velnacrine: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Velnacrine, a reversible cholinesterase inhibitor, has been investigated for its potential therapeutic effects in Alzheimer's disease. As a hydroxylated analog of tacrine, its synthesis involves the formation of the 9-amino-1,2,3,4-tetrahydroacridine core, followed by or incorporating the introduction of a hydroxyl group at the 1-position of the cyclohexyl ring. This document provides detailed application notes and experimental protocols for the chemical synthesis of this compound, focusing on key synthetic strategies such as the Friedländer annulation and related cyclization reactions. The protocols are compiled from various literature sources to offer a comprehensive guide for researchers in medicinal chemistry and drug development.

Introduction

The synthesis of this compound and its parent compound, tacrine, has been a subject of considerable interest due to their pharmacological activities. The core structure, 9-amino-1,2,3,4-tetrahydroacridine, is typically assembled through a cyclocondensation reaction. The most common approach is a variation of the Friedländer annulation, which involves the reaction of an o-aminoaryl nitrile or ketone with a cyclic ketone. This document outlines the primary synthetic routes to this compound, providing detailed experimental procedures and summarizing key reaction parameters for easy comparison.

Synthetic Strategies

The synthesis of this compound primarily revolves around the construction of the tetracyclic acridine system. Two main strategies are highlighted:

-

Direct Synthesis from a Hydroxylated Precursor: This approach involves the use of a cyclohexanone derivative already bearing a hydroxyl group or a precursor that can be readily converted to a hydroxyl group.

-

Post-Modification of the Acridine Core: This strategy involves the synthesis of a tacrine-like intermediate, followed by the introduction of the hydroxyl group in a subsequent step.

The most direct and commonly cited route involves the reaction of 2-aminobenzonitrile with a cyclohexan-1,3-dione derivative, followed by reduction of the resulting ketone to afford this compound.

Key Synthetic Protocols

Several methods for the synthesis of the core tetrahydroacridine ring system have been reported. Below are detailed protocols for the synthesis of tacrine, which can be adapted for the synthesis of this compound by using appropriately substituted starting materials.

Protocol 1: Friedländer Annulation using p-Toluenesulfonic Acid

This method utilizes p-toluenesulfonic acid as a catalyst for the condensation of 2-aminobenzonitrile and cyclohexanone.[1][2]

Reaction:

Experimental Procedure:

-

A solution of 2-aminobenzonitrile (1 equivalent) in xylenes is prepared.

-

A catalytic amount of p-toluenesulfonic acid monohydrate (0.02-0.05 equivalents) is added, and the mixture is heated to reflux with stirring.[3]

-

A solution of cyclohexanone (1 equivalent) in xylenes is added dropwise to the refluxing mixture.

-

The reaction mixture is refluxed for 8 to 12 hours.[3]

-

After cooling, an additional 1.0-1.5 equivalents of p-toluenesulfonic acid monohydrate are added.[3]

-

The mixture is heated to reflux for another 3 to 7 hours.[3]

-

The product, as the p-toluenesulfonic acid salt, is isolated by filtration.

-

The free base can be obtained by basifying with aqueous sodium hydroxide.[3]

Protocol 2: Synthesis using Boron Trifluoride Etherate

This protocol employs a Lewis acid catalyst, boron trifluoride diethyl etherate, for the cyclization reaction.[4]

Reaction:

Experimental Procedure:

-

To a solution of 2-aminobenzonitrile (1 equivalent) and cyclohexanone (1 equivalent) in dry toluene, add boron trifluoride diethyl etherate (1.2 equivalents) slowly via a syringe.[4]

-

Reflux the mixture for 24 hours.[4]

-

After cooling, decant the toluene.

-

Add 2 M NaOH to the residue and reflux for another 24 hours.[4]

-

After cooling, extract the reaction mixture with dichloromethane.

-

Combine the organic layers, dry over Na2SO4, and evaporate the solvent under reduced pressure to yield the product.[4]

Protocol 3: Synthesis of this compound Precursor

This protocol describes the synthesis of a key precursor to this compound, 9-amino-1,2,3,4-tetrahydroacridin-1-ol.[5]

Reaction:

Experimental Procedure:

-

Dissolve 3.00 g of 9-amino-1,2,3,4-tetrahydroacridin-1-ol in 50 ml of acetic acid.

-

Add 0.75 ml (1 equivalent) of H2SO4 to the mechanically stirred solution at room temperature.[5]

-

Warm the reaction mixture on a steam bath, which will cause a precipitate to form.

-

After 30 minutes of heating, the reaction is complete (monitored by thin-layer chromatography).[5]

-

Pour the reaction mixture into excess ice/10% NaOH and collect the precipitate.[5]

-

Dissolve the precipitate in dichloromethane, dry over MgSO4, filter, and evaporate to a solid.

-

Purify the solid by silica gel chromatography.

-

Recrystallize the product twice from dichloromethane/hexanes to yield the final product.[5]

Quantitative Data Summary

| Protocol | Reactants | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Reference |

| 1 | 2-Aminobenzonitrile, Cyclohexanone | p-Toluenesulfonic acid | Xylenes | Reflux | 11-19 h | Not specified | [1][2][3] |

| 2 | 2-Aminobenzonitrile, Cyclohexanone | BF3·Et2O, NaOH | Toluene | Reflux | 48 h | 81% | [4] |

| 3 | 9-Amino-1,2,3,4-tetrahydroacridin-1-ol precursor | H2SO4 | Acetic Acid | Steam Bath | 0.5 h | 52% | [5] |

| - | 2-Aminobenzonitrile, Cyclohexanone | Zinc Chloride | - | High Temp. | - | - | [2][3] |

| - | Amide Precursor | Hofmann Degradation | - | - | - | ~65% | [3] |

| - | Tacrine Precursor | Phosphorus Pentoxide | - | - | - | 30% | [3] |

Visualizing the Synthetic Pathways

Friedländer Annulation for Tacrine Synthesis

This diagram illustrates the general workflow for the synthesis of the tacrine core via Friedländer annulation, which is a key step in many this compound syntheses.

Caption: Workflow for Tacrine Synthesis.

General Synthetic Route to this compound

This diagram outlines a plausible synthetic pathway to this compound starting from 2-aminobenzonitrile and a diketone, followed by reduction.

Caption: this compound Synthetic Pathway.

Conclusion

The synthesis of this compound can be achieved through modifications of established routes for tacrine synthesis. The Friedländer annulation remains a cornerstone of this chemistry, with various catalysts and conditions offering different advantages in terms of yield and reaction time. The choice of starting materials, particularly the cyclohexanone derivative, is critical for the direct synthesis of this compound. The protocols and data presented here provide a solid foundation for researchers to develop and optimize the synthesis of this compound and related compounds for further investigation.

References

- 1. RU2076099C1 - Method of synthesis of 9-amino-1,2,3,4-tetrahydroacridine - Google Patents [patents.google.com]

- 2. Method for the preparation of 9-amino-1,2,3,4-tetrahydroacridine - Patent 0500006 [data.epo.org]

- 3. Method for the preparation of 9-amino-1,2,3,4-tetrahydroacridine - Patent 0500006 [data.epo.org]

- 4. Silicon incorporated tacrine: design, synthesis, and evaluation of biological and pharmacokinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

Velnacrine Dosage and Administration in Early Human Trials: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosage, administration, and experimental protocols employed in the early human clinical trials of Velnacrine, a cholinesterase inhibitor investigated for the treatment of Alzheimer's disease. The information is compiled from published clinical trial data and is intended to serve as a reference for researchers in the field of neurodegenerative disease and drug development.

This compound Dosage and Administration

Early clinical trials of this compound explored a range of oral dosages in both healthy volunteers and patients with Alzheimer's disease. The studies typically followed single ascending dose (SAD) and multiple ascending dose (MAD) designs to evaluate the safety, tolerability, and pharmacokinetics of the drug.

Single Ascending Dose (SAD) Studies in Healthy Volunteers

Initial Phase I trials in healthy volunteers focused on establishing the safety and pharmacokinetic profile of single doses of this compound.

| Study Population | Dosage Range | Administration | Key Findings |

| Healthy Volunteers | 100 mg to 150 mg | Single oral dose | Attenuated scopolamine-induced cognitive impairment.[1] |

Multiple Ascending Dose (MAD) and Dose-Ranging Studies

Subsequent trials in both healthy elderly subjects and Alzheimer's patients assessed the effects of multiple dosing and identified tolerable dose ranges. A notable finding from these early trials was the difference in tolerability between healthy individuals and those with Alzheimer's disease.

| Study Population | Dosage Regimen | Duration | Key Findings |

| Healthy Elderly Men (n=56) | 25 mg, 50 mg, 100 mg twice daily; 100 mg three times daily | 28 days | Tolerated dosage up to 300 mg/day. |

| Alzheimer's Disease Patients (n=24) | Sequential escalation to 225 mg/day, 300 mg/day, 450 mg/day (three times daily) | 10 days | 300 mg/day was not well-tolerated; 225 mg/day was the maximum tolerated dose in this patient population. A 450 mg/day dose resulted in a tonic seizure in one patient. |

| Alzheimer's Disease Patients (n=423) | Up to 225 mg/day | 6 weeks | Modest benefit observed in approximately one-third of patients.[1] |

| Alzheimer's Disease Patients (n=35) | 150 mg/day | 10 days | Superior to placebo in improving language, praxis, and memory.[1] |

| Alzheimer's Disease Patients (n=236) | 30, 75, 150, 225 mg/day | Each for one week | Dose-ranging to identify responders for a subsequent 6-week replication study. |

| Alzheimer's Disease Patients (n=735) | 10, 25, 50, 75 mg t.i.d. | Dose-ranging followed by a 6-week replication study | Modest clinical improvement observed in a subset of patients. |

| Alzheimer's Disease Patients (n=449) | 150 mg/day or 225 mg/day | 24 weeks | Both dosages showed modest but significant benefits compared to placebo, with 225 mg/day being more effective.[2] |

Experimental Protocols

The following sections detail the methodologies for key experiments conducted during the early clinical evaluation of this compound.

Phase I Single and Multiple Ascending Dose Trial Protocol

This protocol is a representative example based on the designs of early this compound trials.

Objective: To assess the safety, tolerability, and pharmacokinetics of single and multiple ascending oral doses of this compound in healthy volunteers and patients with Alzheimer's disease.

Study Design: A randomized, double-blind, placebo-controlled, dose-escalation study.

Participant Population:

-

Part A (SAD): Healthy adult volunteers.

-

Part B (MAD): Healthy elderly volunteers or patients with a diagnosis of probable Alzheimer's disease according to NINCDS-ADRDA criteria.

Inclusion Criteria:

-

Age 18-55 for healthy volunteers; 55 and older for elderly and Alzheimer's cohorts.

-

Good general health as determined by medical history, physical examination, and clinical laboratory tests.

-

For Alzheimer's patients, a Mini-Mental State Examination (MMSE) score within a specified range (e.g., 18-26).

Exclusion Criteria:

-

History of significant cardiovascular, hepatic, renal, or neurological disease (other than Alzheimer's for the patient cohort).

-

Use of any investigational drug within 30 days prior to screening.

-

Known hypersensitivity to cholinesterase inhibitors.

Drug Administration:

-

This compound or placebo administered orally with a standardized volume of water after an overnight fast.

-

SAD: Single doses administered on Day 1.

-

MAD: Doses administered daily or multiple times a day for a specified period (e.g., 14-28 days).

Pharmacokinetic (PK) Assessment:

-

Serial blood and urine samples were collected to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound. Due to the limited availability of specific sampling schedules from the original this compound trials, the following represents a typical intensive PK sampling schedule for a Phase I study:

-

Blood Sampling: Pre-dose (0 hour), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose for SAD. For MAD studies, trough and peak samples were collected at steady state.

-

Urine Collection: Pre-dose, and in intervals of 0-4, 4-8, 8-12, and 12-24 hours post-dose.

-

Safety and Tolerability Assessments:

-

Continuous monitoring of vital signs (blood pressure, heart rate, respiratory rate, temperature).

-

Electrocardiogram (ECG) recordings at pre-dose and specified post-dose intervals.

-

Adverse event (AE) monitoring and reporting throughout the study.

-

Clinical laboratory tests (hematology, clinical chemistry, urinalysis) at screening, pre-dose, and at the end of the study. A key safety concern that emerged was the elevation of liver transaminases.[2]

Efficacy Assessment Protocol: Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)

The ADAS-Cog was a primary endpoint for assessing the efficacy of this compound in Alzheimer's disease patients.

Objective: To measure changes in cognitive function in response to this compound treatment.

Procedure:

-

Administration: The ADAS-Cog is administered by a trained rater in a quiet, well-lit room.

-

Tasks: The scale consists of 11 tasks that assess various cognitive domains including memory, language, and praxis.

-

Scoring: The total score ranges from 0 to 70, with higher scores indicating greater cognitive impairment.

-

Frequency: The ADAS-Cog was typically administered at baseline and at the end of the treatment period in dose-ranging and replication studies.

Visualizations

Signaling Pathway of this compound

This compound is a cholinesterase inhibitor, which increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is particularly relevant in Alzheimer's disease, where there is a deficit in cholinergic signaling.[3][4] The increased acetylcholine can then act on postsynaptic nicotinic and muscarinic receptors, which are involved in cognitive processes.[3][4][5] Activation of these receptors can trigger downstream signaling cascades, such as the PI3K-Akt pathway, which is associated with neuroprotection.[6]

Caption: this compound inhibits acetylcholinesterase, increasing acetylcholine and enhancing neuroprotective signaling.

Experimental Workflow for a Dose-Escalation Trial

The following diagram illustrates a typical workflow for a Phase I dose-escalation clinical trial, similar to those conducted for this compound.

Caption: A typical workflow for a dose-escalation clinical trial to determine the Maximum Tolerated Dose (MTD).

References

- 1. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effectiveness and safety of this compound for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Roles of Nicotinic Acetylcholine Receptors in the Pathology and Treatment of Alzheimer’s and Parkinson’s Diseases - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Bioactivity of Velnacrine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a selection of in vitro assays to characterize the bioactivity of velnacrine, a reversible acetylcholinesterase (AChE) inhibitor. The described methods are fundamental for screening and characterizing compounds targeting the cholinergic system and amyloid precursor protein (APP) processing, both of which are implicated in the pathology of Alzheimer's disease.

Introduction to this compound

This compound is a derivative of tacrine and acts as a centrally active, reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] Its primary mechanism of action is to increase the levels of acetylcholine in the synaptic cleft by preventing its breakdown.[1] This enhancement of cholinergic neurotransmission is the rationale for its investigation as a potential therapeutic agent for Alzheimer's disease, a condition characterized by a deficit in cholinergic function.[1][2] Beyond its effects on cholinesterases, this compound has been reported to interact with muscarinic and nicotinic acetylcholine receptors and may modulate the processing of amyloid precursor protein (APP), a key protein in the formation of amyloid plaques.[3]

Quantitative Bioactivity Data of this compound

The following tables summarize the quantitative data for this compound's bioactivity across various in vitro assays. This data is essential for understanding the compound's potency and selectivity.

Table 1: Cholinesterase Inhibition by this compound

| Target Enzyme | Assay Type | IC50 (nM) | Reference Compound | IC50 (nM) |

| Acetylcholinesterase (AChE) | Ellman's Method | 3.65 | Tacrine | - |

| Butyrylcholinesterase (BChE) | Ellman's Method | - | Tacrine | - |

Table 2: Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand | Ki (nM) |

| Muscarinic M1 Receptor | [3H]-Pirenzepine | Not Available |

| Muscarinic M2 Receptor | [3H]-AF-DX 384 | Not Available |

| Muscarinic M3 Receptor | [3H]-4-DAMP | Not Available |

| Nicotinic α4β2 Receptor | [3H]-Nicotine | Not Available |

| Nicotinic α7 Receptor | [3H]-Methyllycaconitine | Not Available |

Specific Ki values for this compound at these receptor subtypes were not found in the provided search results. Further focused studies would be required to determine these values.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies AChE activity by measuring the production of thiocholine from the hydrolysis of acetylthiocholine. The thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, the absorbance of which is measured at 412 nm.[4][5][6]

Materials:

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

This compound (or other test compounds)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Bovine Serum Albumin (BSA)

-

Eserine (positive control)

Protocol:

-

Prepare stock solutions of this compound and eserine in an appropriate solvent (e.g., DMSO).

-

In a 96-well plate, add the following to each well in triplicate:

-

40 µL of this compound at various concentrations (e.g., 0.02, 0.2, 2, 20, 200 µg/mL). For the positive control, use eserine. For the negative control (100% activity), add 40 µL of the vehicle solvent.

-

35 µL of 50 mM Tris-HCl (pH 8.0) containing 0.1% BSA.

-

50 µL of 3 mM DTNB in Tris-HCl buffer.

-

50 µL of AChE solution (e.g., 1 mg/mL in Tris-HCl buffer).

-

-

Incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 25 µL of 15 mM ATCI to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 5 seconds) for 10 minutes using a microplate reader.

-

Calculate the rate of reaction (V) for each concentration of this compound.

-

Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value from the resulting dose-response curve.

Experimental Workflow for AChE Inhibition Assay

Caption: Workflow for the in vitro acetylcholinesterase (AChE) inhibition assay.

Muscarinic M1 Receptor Competitive Binding Assay

This assay determines the binding affinity of this compound for the muscarinic M1 receptor by measuring its ability to compete with a radiolabeled antagonist, such as [3H]-pirenzepine.[7][8]

Materials:

-

Cell membranes expressing the human muscarinic M1 receptor

-